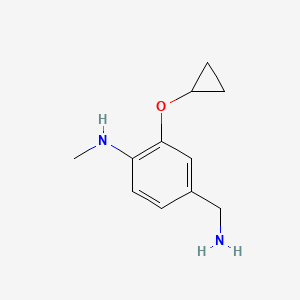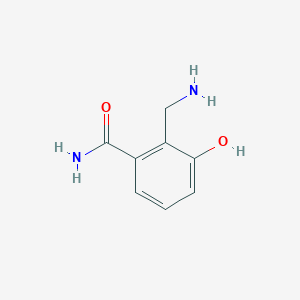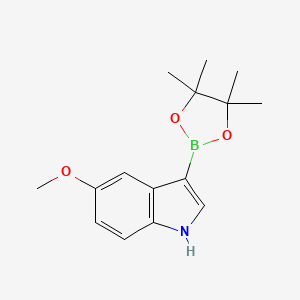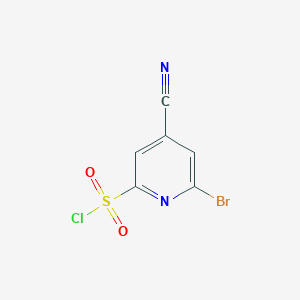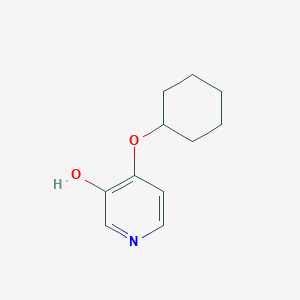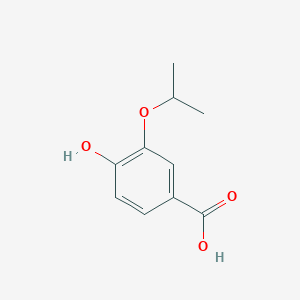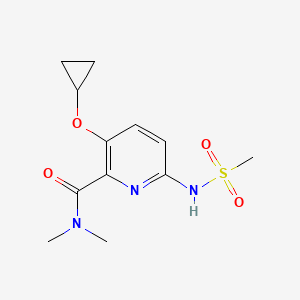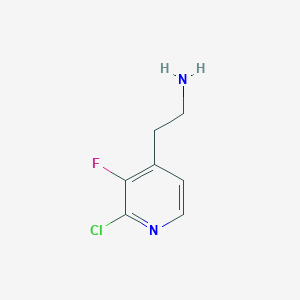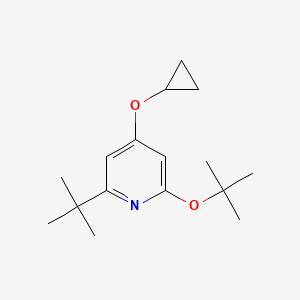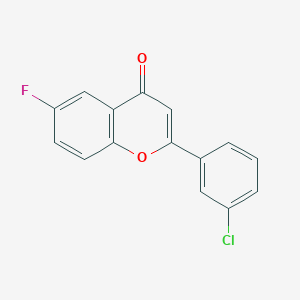
2-(3-Chlorophenyl)-6-fluoro-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)-6-fluoro-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, characterized by the presence of a chlorophenyl and a fluoro group, exhibits unique chemical properties that make it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-6-fluoro-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-chlorobenzaldehyde with 6-fluoro-2-hydroxyacetophenone in the presence of a base, such as potassium carbonate, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the chromenone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.
化学反応の分析
Types of Reactions: 2-(3-Chlorophenyl)-6-fluoro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The presence of halogen atoms (chlorine and fluorine) allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the halogen atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(3-Chlorophenyl)-6-fluoro-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The pathways involved often include the modulation of signaling cascades and the regulation of gene expression.
類似化合物との比較
2-(3-Chlorophenyl)-4H-chromen-4-one: Lacks the fluoro group, which may affect its biological activity and chemical reactivity.
6-Fluoro-4H-chromen-4-one: Lacks the chlorophenyl group, leading to different interaction profiles with biological targets.
2-Phenyl-6-fluoro-4H-chromen-4-one: Similar structure but without the chlorine atom, which can influence its pharmacokinetic properties.
Uniqueness: 2-(3-Chlorophenyl)-6-fluoro-4H-chromen-4-one is unique due to the presence of both chlorophenyl and fluoro groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a therapeutic agent, making it a valuable compound for further research and development.
特性
分子式 |
C15H8ClFO2 |
|---|---|
分子量 |
274.67 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-6-fluorochromen-4-one |
InChI |
InChI=1S/C15H8ClFO2/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8H |
InChIキー |
ZRKQHHNVLRRZFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=O)C3=C(O2)C=CC(=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


